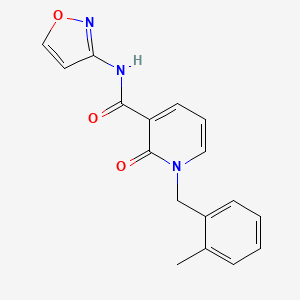

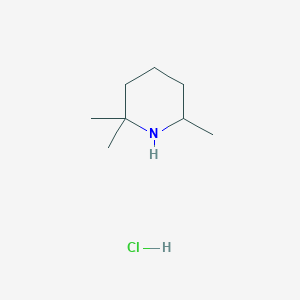

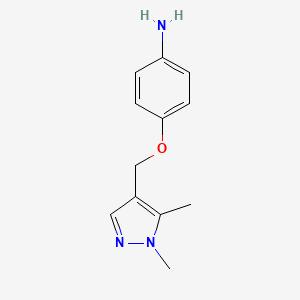

![molecular formula C14H11Cl2N3O2S B2973859 2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide CAS No. 868972-10-5](/img/structure/B2973859.png)

2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H11Cl2N3O2S. Its average mass is 356.227 Da and its monoisotopic mass is 354.994904 Da .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, which includes “this compound”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via three-component reaction .Molecular Structure Analysis

The molecular structure of “this compound” is based on the imidazo[1,2-a]pyridine core, which is a significant scaffold in medicinal chemistry . This core is a fused bicyclic 5–6 heterocycle recognized for its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “this compound”, have been functionalized through various radical reactions. These include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactivity

- Access to Sulfonylated Compounds : A study by Cui et al. (2018) developed an efficient three-component reaction that facilitates the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, demonstrating the compound's relevance in organic synthesis due to its excellent functional group tolerance and good efficiency Cui, Zhu, Li, & Cao, 2018.

Medicinal Chemistry and Drug Development

Antitumor and Anticandidal Agents : Research by Tomorowicz et al. (2020) on novel benzenesulfonamide derivatives revealed significant cytotoxic activity against cancer cell lines, indicating the potential of such compounds in anticancer drug development Tomorowicz, Sławiński, Żołnowska, Szafrański, & Kawiak, 2020. Additionally, compounds synthesized by Qandil, Hassan, and Al-Shar’i (2008) showed promising anticandidal activities, highlighting the versatility of benzenesulfonamide compounds in targeting various pathogens Qandil, Hassan, & Al-Shar’i, 2008.

Cancer Research : Balandis, Mickevičius, and Petrikaitė (2021) synthesized imidazole derivatives incorporating a benzenesulfonamide moiety to evaluate their cytotoxicity against cancer cell lines. The study underscores the compound's role in developing novel cancer therapies, particularly for triple-negative breast cancer and melanoma Balandis, Mickevičius, & Petrikaitė, 2021.

Advanced Heterocyclic Chemistry

- Synthesis of Imidazo[1,2-a]pyridines : The creation of imidazo[1,2-a]pyridines and related heterocyclic compounds is a significant area of research due to their extensive applications in medicinal chemistry. Studies by Rozentsveig et al. (2014) and Mironov et al. (2006) on the synthesis and applications of these compounds further illustrate their importance in creating bioactive molecules with potential therapeutic uses Rozentsveig, Serykh, Chernysheva, Kondrashov, Fedotova, Ushakov, Tretyakov, & Romanenko, 2014; Mironov, Tokareva, Ivantsova, & Mokrushin, 2006.

Orientations Futures

Imidazo[1,2-a]pyridine derivatives, including “2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide”, continue to attract interest due to their wide range of applications in medicinal chemistry. There is a continuing interest in developing new and efficient synthetic routes for these compounds . Future research may focus on exploring their potential applications in various fields, including drug development .

Mécanisme D'action

Target of Action

Imidazole-containing compounds, which include this compound, have been found to have a broad range of biological activities . They have been used in the development of new drugs . For instance, molecular docking studies have suggested that similar compounds could potentially bind to VEGFR2 receptors, which play a key role in tumor cell growth and angiogenesis .

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They interact with their targets in various ways, leading to different biological activities .

Biochemical Pathways

Imidazole-containing compounds are known to affect various biochemical pathways due to their broad range of biological activities . For instance, some imidazole-containing compounds have been found to inhibit tumor cell growth and angiogenesis, suggesting that they may affect pathways related to these processes .

Result of Action

Imidazole-containing compounds are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that imidazole-containing compounds, including 2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide, could have various molecular and cellular effects.

Propriétés

IUPAC Name |

2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3O2S/c15-10-4-5-12(16)13(7-10)22(20,21)17-8-11-9-19-6-2-1-3-14(19)18-11/h1-7,9,17H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIVGRSWEKJPKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

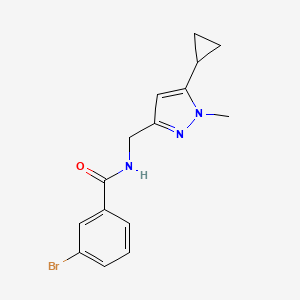

![3-[3-[(2,4-Dichlorophenyl)methoxy]thiophen-2-yl]-4-methyl-5-methylsulfanyl-1,2,4-triazole](/img/structure/B2973781.png)

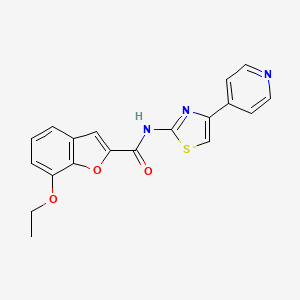

![3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B2973791.png)

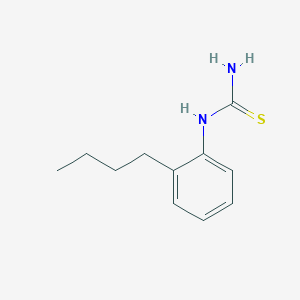

![N-[[3-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2973793.png)

![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate](/img/structure/B2973798.png)